![molecular formula C18H12O3 B412502 2-Formylphenyl 1-naphthoate CAS No. 302953-79-3](/img/structure/B412502.png)
2-Formylphenyl 1-naphthoate
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Overview
Description
2-Formylphenyl 1-naphthoate is a chemical compound with the molecular formula C18H12O3 . Its average mass is 276.286 Da and its monoisotopic mass is 276.078644 Da .
Synthesis Analysis
A one-pot synthetic pathway has been developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This process involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process .Chemical Reactions Analysis
The synthesis of new naphthoate-based scaffolds involves a sequential addition/oxidation mechanistic process . This includes a metal-free addition step of acenaphthoquinone and 1,3-diketones followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature .Scientific Research Applications
Synthesis of New Alkyl 1-Naphthoates
2-Formylphenyl 1-naphthoate can be used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . This process involves a one-pot synthetic pathway and a multistep reaction between acenaphthoquinone and various 1,3-diketones .
Development of Naphthoate-Based Scaffolds
The compound can be used to develop new naphthoate-based scaffolds. These scaffolds contain quinoline, pyranone, and cyclohexenone moieties . The reaction proceeds via a sequential addition/oxidation mechanistic process .
Metal Complex Design
The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in metal complex design .
Semiconductor Materials
The naphthalene-based nucleus synthesized from 2-Formylphenyl 1-naphthoate can be used in the design of semiconductor materials .
Optical Materials
The compound can also be used in the development of optical materials .
Biological and Medicinal Applications
Hydroxynaphthoate derivatives, which can be synthesized from 2-Formylphenyl 1-naphthoate, show important biological and medicinal properties . For example, methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate present anti-inflammatory activity , while 1-hydroxy-2-naphthoic acid itself has a recognized antibacterial action .
Future Directions
properties
IUPAC Name |
(2-formylphenyl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHJVCZUYTSQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylphenyl 1-naphthoate |
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